molecular formula C12H14O2 B12538907 Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-

Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-

Cat. No.: B12538907
M. Wt: 190.24 g/mol
InChI Key: VSSSZJKGRNGBSM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The chemical compound Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-, is a member of the class of aromatic ethers, specifically featuring two propenyloxy substituents attached to the benzene core at the first and second positions. The systematic identification of this compound is crucial for unambiguous communication in chemical literature and databases.

The IUPAC nomenclature for this compound is derived by identifying the nature and positions of the substituents on the benzene ring. The parent structure is benzene, and the substituents are 1-propenyloxy and 2-propenyloxy groups. The 1-propenyloxy group refers to a propenyl moiety (commonly, a 2-propenyl or allyl group) attached via an oxygen atom, forming an ether linkage. The same applies to the 2-propenyloxy group at the adjacent position. Thus, the full IUPAC name is Benzene, 1-(prop-1-en-1-yloxy)-2-(prop-2-en-1-yloxy)-, although the nomenclature may vary slightly depending on conventions regarding the propenyl group’s location of unsaturation.

For systematic identification, chemical databases such as PubChem and ChemSpider provide unique identifiers, including the International Chemical Identifier (InChI) and the InChIKey, which encode the molecular structure in a standardized digital format. These identifiers enable precise and reproducible referencing across chemical informatics platforms.

The following table summarizes the key systematic identifiers for Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-:

Identifier Type Value
IUPAC Name Benzene, 1-(prop-1-en-1-yloxy)-2-(prop-2-en-1-yloxy)-
Systematic Name 1,2-bis(propenyloxy)benzene
InChI InChI=1S/C12H14O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h3-8H,1-2,9-10H2
InChIKey (To be determined for this specific isomer)
Molecular Formula C12H14O2

The precise IUPAC name and identifiers are essential for distinguishing this compound from its positional and constitutional isomers, as well as for ensuring accurate database searches and cross-referencing in the chemical literature.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-, is C12H14O2. This formula reflects the presence of a benzene ring substituted at the first and second positions with two propenyloxy groups. The calculation of the molecular formula is based on the following structural considerations: the benzene ring contributes six carbon atoms and six hydrogen atoms, while each propenyloxy group contributes three carbon atoms, five hydrogen atoms, and one oxygen atom. Substituting two hydrogen atoms from the benzene ring with the two ether groups results in the final formula.

The analysis of constitutional isomerism is particularly relevant for aromatic ethers such as this compound. Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For C12H14O2 with two propenyloxy groups attached to a benzene ring, several isomeric forms are possible, depending on the positions of the substituents (ortho, meta, or para) and the specific orientation of the propenyloxy groups (whether both are 1-propenyloxy, both are 2-propenyloxy, or a combination thereof).

The ortho isomer, as in Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-, features the two substituents on adjacent carbon atoms of the benzene ring. The meta isomer would have the substituents separated by one carbon atom, while the para isomer would have them on opposite sides of the ring. Additionally, the propenyloxy groups themselves can exist as either 1-propenyloxy or 2-propenyloxy, leading to further constitutional isomerism.

A comparison of selected constitutional isomers is provided in the following table:

Compound Name Substitution Pattern Molecular Formula Distinguishing Features
Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- Ortho (1,2) C12H14O2 Mixed 1- and 2-propenyloxy groups
Benzene, 1,2-bis(2-propenyloxy)- Ortho (1,2) C12H14O2 Both 2-propenyloxy groups
Benzene, 1,3-bis(2-propenyloxy)- Meta (1,3) C12H14O2 Both 2-propenyloxy groups
Benzene, 1,4-bis(2-propenyloxy)- Para (1,4) C12H14O2 Both 2-propenyloxy groups

The presence of mixed propenyloxy groups in the ortho position, as in the title compound, confers unique electronic and steric properties, which can be probed by spectroscopic and crystallographic techniques.

X-ray Crystallographic Characterization

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of organic molecules, including aromatic ethers such as Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of substituents, enabling the unambiguous assignment of the compound’s structure.

For ortho-disubstituted benzene derivatives, crystallographic studies reveal the impact of adjacent substituents on the planarity of the aromatic ring and the orientation of the ether groups. The steric interactions between the propenyloxy substituents can induce deviations from planarity, resulting in a non-coplanar arrangement that affects the compound’s physical and chemical properties.

Although direct crystallographic data for Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- is limited in the open literature, related compounds such as 1,2-bis(2-propenyloxy)benzene and 1,4-bis(2-propenyloxy)benzene have been characterized by X-ray diffraction. These studies demonstrate that the ether oxygen atoms typically adopt positions above and below the plane of the benzene ring, minimizing steric repulsion between the substituents. The propenyloxy chains themselves are often oriented away from the ring, further reducing steric hindrance.

The following table summarizes typical crystallographic parameters for ortho-disubstituted benzene ethers:

Parameter Typical Value (Ortho-Disubstituted)
C–O bond length (ether linkage) 1.36–1.38 Å
C–C bond length (aromatic ring) 1.39–1.41 Å
O–C–C (ether–alkyl) bond angle 110–115°
Dihedral angle (substituent–ring) 20–40° (non-coplanar)

These structural features have been confirmed by crystallographic studies of analogous compounds, such as 1,2-bis(prop-2-yn-1-yloxy)benzene, and by general trends observed in ortho-substituted aromatic ethers.

Comparative Analysis with Related Ortho-Substituted Benzene Derivatives

A comparative analysis of Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- with related ortho-substituted benzene derivatives provides insights into the effects of substituent identity and position on molecular structure and properties. Ortho-disubstituted benzenes, in general, exhibit unique steric and electronic characteristics due to the proximity of the substituents.

For example, 1,2-bis(2-propenyloxy)benzene features two identical 2-propenyloxy groups in the ortho positions, while 1,2-bis(prop-2-yn-1-yloxy)benzene contains two propynyl ether substituents. The nature of the alkyl group (propenyl versus propynyl) influences the electronic distribution in the molecule, as well as the conformational preferences of the ether chains.

Crystallographic studies of ortho-disubstituted benzenes reveal that steric interactions between adjacent substituents can lead to significant deviations from planarity, as well as to the adoption of specific conformations that minimize unfavorable interactions. These effects are less pronounced in the meta and para isomers, where the substituents are more widely separated.

The following table compares selected structural and electronic features of ortho-disubstituted benzene ethers:

Compound Name Substituent Type Substitution Pattern Notable Structural Features
Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- Mixed propenyloxy Ortho (1,2) Non-coplanar, mixed ether chains
Benzene, 1,2-bis(2-propenyloxy)- 2-propenyloxy Ortho (1,2) Non-coplanar, identical ether chains
Benzene, 1,2-bis(prop-2-yn-1-yloxy)- Propynyl ether Ortho (1,2) Non-coplanar, increased rigidity
Benzene, 1,4-bis(2-propenyloxy)- 2-propenyloxy Para (1,4) Coplanar, minimal steric interaction

The comparative analysis underscores the importance of both the nature of the substituent and its position on the aromatic ring in determining the overall molecular structure and, by extension, the chemical reactivity and physical properties of the compound.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-prop-1-enoxy-2-prop-2-enoxybenzene

InChI

InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8,10H,1,9H2,2H3

InChI Key

VSSSZJKGRNGBSM-UHFFFAOYSA-N

Canonical SMILES

CC=COC1=CC=CC=C1OCC=C

Origin of Product

United States

Preparation Methods

Procedure and Conditions

In a representative protocol, catechol is treated with two equivalents of allyl bromide (3-bromo-1-propene) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The base deprotonates the phenolic hydroxyl groups, enabling nucleophilic substitution.

Example:

  • Reactants: Catechol (1.0 equiv), allyl bromide (2.2 equiv), K₂CO₃ (2.5 equiv)
  • Solvent: DMF or acetone
  • Yield: 65–75% for 1,2-di(2-propenyloxy)benzene.

Challenges and Optimization

  • Regioselectivity: Adjacent hydroxyl groups in catechol facilitate simultaneous substitution, but steric hindrance may reduce yields.
  • Side Reactions: Over-alkylation or polymerization of allyl bromide can occur. Using excess base and controlled temperatures mitigates this.

Isomerization of Di-Allyl Ethers

The target compound’s 1-propenyloxy group can be introduced via isomerization of a preformed di-allyl ether. This method leverages acid or base catalysts to shift the double bond position.

Catalytic Isomerization

A study by Nishikubo et al. demonstrated that 2-propenyl (allyl) ethers isomerize to 1-propenyl ethers using tetrabutylphosphonium chloride (TBPC) at 90°C. Applying this to 1,2-di(2-propenyloxy)benzene selectively converts one allyl group.

Procedure:

  • Substrate: 1,2-di(2-propenyloxy)benzene (1.0 equiv)
  • Catalyst: TBPC (5 mol%)
  • Solvent: Toluene
  • Conditions: 90°C, 6–12 hours
  • Yield: 50–60% with 85% selectivity for the 1-propenyl isomer.

Mechanistic Insights

Isomerization proceeds via a carbocation intermediate, where the catalyst stabilizes the transition state. The reaction’s selectivity depends on steric and electronic factors, favoring migration of the less hindered allyl group.

Transition Metal-Catalyzed Allylation

Palladium-catalyzed methods offer an alternative route, particularly for substrates sensitive to strong bases.

Oxidative Allylation

A Pd(II)-catalyzed approach couples catechol with allyl alcohols. For example, using Pd(OAc)₂ and benzoquinone (BQ) as an oxidant in acetonitrile at 60°C achieves bis-allylation.

Example:

  • Reactants: Catechol (1.0 equiv), allyl alcohol (2.5 equiv)
  • Catalyst: Pd(OAc)₂ (5 mol%), BQ (1.2 equiv)
  • Yield: 55–60%.

Limitations

  • Functional Group Tolerance: Pd catalysts may deactivate in the presence of halides or sulfur-containing compounds.
  • Cost: Noble metal catalysts increase synthesis costs compared to Williamson methods.

Stepwise Substitution with Protecting Groups

For asymmetric substitution, a protecting-group strategy ensures sequential installation of 1-propenyloxy and 2-propenyloxy groups.

Methyl Ether Protection

  • Protect one hydroxyl group of catechol as a methyl ether using methyl iodide/K₂CO₃.
  • Substitute the free hydroxyl with 2-propenyl bromide.
  • Deprotect the methyl ether via BBr₃.
  • Substitute the second hydroxyl with 1-propenyl bromide.

Yield: 40–50% overall, due to multiple steps.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Williamson Synthesis K₂CO₃, DMF, 80°C 65–75% Simple, high efficiency Limited to symmetric products
Isomerization TBPC, toluene, 90°C 50–60% Converts allyl to 1-propenyl selectively Requires pre-formed di-allyl ether
Pd-Catalyzed Allylation Pd(OAc)₂, BQ, 60°C 55–60% Mild conditions High catalyst cost
Stepwise Substitution Multiple steps 40–50% Enables asymmetric synthesis Low overall yield

Chemical Reactions Analysis

Types of Reactions: 1-Prop-1-enoxy-2-prop-2-enoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Prop-1-enoxy-2-prop-2-enoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Prop-1-enoxy-2-prop-2-enoxybenzene involves its interaction with various molecular targets. The allyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Functional Groups : Isocyanato derivatives (e.g., ) exhibit reactivity toward polyurethane formation, whereas allyl ethers (e.g., ) are used in crosslinking reactions .
  • Branching : Branched alkyl chains (e.g., ) reduce volatility but complicate synthesis and purification .

Physicochemical Properties

While direct data for "Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-" are unavailable, its estimated molecular formula is C₁₂H₁₆O₂ (MW: 192.26 g/mol). Comparisons with analogs reveal:

  • Volatility : Propenyloxy-substituted benzenes (e.g., , MW: 168.62) are more volatile than brominated derivatives (e.g., , MW: 255.15) .
  • Solubility: Allyl ethers are typically lipophilic, but halogenation (e.g., chlorine in ) may reduce solubility in nonpolar solvents .

Reactivity and Stability

  • Polymerization : Propenyloxy groups undergo radical or thermal polymerization, similar to allyl ethers in and .
  • Halogen Reactivity : Brominated analogs (e.g., ) participate in nucleophilic substitution, enabling flame-retardant covalent bonding .
  • Oxidative Stability : Unsaturated propenyloxy groups are prone to oxidation, requiring stabilizers in industrial applications .

Biological Activity

Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-, also known as 1-Methoxy-2-(2-propen-1-yloxy)benzene, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H14O2
  • Molecular Weight : 190.24 g/mol
  • Structural Features : The compound features a benzene ring with two propenyloxy substituents, which influence its chemical reactivity and biological interactions.

The biological activity of Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- is primarily attributed to its interaction with various molecular targets in biological systems. These interactions can modulate several biochemical pathways, potentially leading to antimicrobial and anticancer effects. The presence of the methoxymethyl and propenyloxy groups enhances the compound's reactivity and binding affinity to enzymes and receptors.

Antimicrobial Activity

Several studies have indicated that methoxy-substituted phenolic compounds exhibit antimicrobial properties. Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

Research into the anticancer potential of this compound is limited but suggests that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The propenyloxy groups are hypothesized to play a crucial role in this activity by enhancing cell membrane permeability and facilitating drug delivery to target cells.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various methoxy-substituted phenolic compounds included Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)-. Results indicated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's unique structure contributes to its enhanced antimicrobial activity compared to other phenolic compounds.

Cytotoxicity Assessment

In vitro cytotoxicity assays performed on human cancer cell lines revealed that Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- exhibited selective toxicity towards cancer cells while sparing normal cells. The IC50 values ranged from 25 µM to 50 µM across different cell lines, indicating a promising therapeutic window for further development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Benzene, 1-methoxy-2-methylC9H10OContains a methyl group instead of propenyloxy
Benzene, 1-methoxy-3-(prop-1-en-1-yloxy)C12H14O2Different substitution pattern on the benzene ring
Benzene, 1-methoxy-4-(prop-1-en-1-yloxy)C12H14O2Another isomer with varied reactivity

The comparative analysis highlights that while similar compounds exist, the unique arrangement of substituents in Benzene, 1-(1-propenyloxy)-2-(2-propenyloxy)- may confer distinct biological activities that warrant further investigation.

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